Cas no 17329-15-6 (Benzene,1,1'-(1E,3E,5E)-1,3,5-hexatriene-1,6-diylbis-)

Benzene,1,1'-(1E,3E,5E)-1,3,5-hexatriene-1,6-diylbis- structure
17329-15-6 structure
Product Name:Benzene,1,1'-(1E,3E,5E)-1,3,5-hexatriene-1,6-diylbis-
Numero CAS:17329-15-6
MF:C18H16
MW:232.319644927979
CID:233875
PubChem ID:5376733
Update Time:2025-04-19

Benzene,1,1'-(1E,3E,5E)-1,3,5-hexatriene-1,6-diylbis- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzene,1,1'-(1E,3E,5E)-1,3,5-hexatriene-1,6-diylbis-
    • 1,1'-[(1E,3E,5E)-1,3,5-Hexatriene-1,6-diyl]bisbenzene
    • (1E,3E,5E)-1,6-diphenyl-1,3,5-hexatriene
    • (1E,3E,5E)-1,6-Diphenylhexa-1,3,5-triene
    • all-s-trans-1,6-Diphenylhexa-1,3,5-triene
    • diphenylhexatriene
    • trans,trans,trans-1,6-diphenyl-1,3,5-hexatriene
    • HY-W013967
    • UNII-Z428QK7RTE
    • CHEBI:51594
    • EINECS 217-011-3
    • MFCD00004793
    • LS-14625
    • (6-Phenyl-1,3,5-hexatrienyl)benzene
    • Diphenylhexatriene, all-trans
    • 1,6-Diphenyl-1,3,5-hexatriene
    • 1,1'-(1E,3E,5E)-hexa-1,3,5-triene-1,6-diyldibenzene
    • PD069837
    • [(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]benzene
    • a,w-Diphenylhexatriene
    • CS-W014683
    • NSC 90479
    • 1,6-Diphenylhexatriene
    • Dicinnamyl
    • Z428QK7RTE
    • DTXSID401336583
    • E,E,E-1,6-diphenyl-1,3,5-hexatriene
    • Q955946
    • 1,6-Diphenyl-1,3,5-hexatriene, 98%
    • 1,6-Diphenyl-1,3,5-hexa-triene
    • NSC-90479
    • 1,6-Diphenyl-1,3,5-hexatriene, all-trans-
    • alpha,omega-Diphenylhexatriene
    • [(1E,3E,5E)-6-Phenyl-1,3,5-hexatrienyl]benzene
    • 1,6-Diphenylhexa-1,3,5-triene
    • Benzene, 1,1'-(1,3,5-hexatriene-1,6-diyl)bis-
    • E,E,E-1,6-diphenylhexatriene
    • BOBLSBAZCVBABY-WPWUJOAOSA-N
    • 1,3,5-Hexatriene, 1,6-diphenyl-
    • AKOS015903834
    • all-trans-1,6-Diphenyl-1,3,5-hexatriene
    • 1720-32-7
    • Dph (dye)
    • 17329-15-6
    • [(1E,3E,5E)-6-phenylhexa-1,3,5-trien-1-yl]benzene
    • .ALPHA.,.OMEGA.-DIPHENYLHEXATRIENE
    • MDL: MFCD00004793
    • Inchi: 1S/C18H16/c1(5-11-17-13-7-3-8-14-17)2-6-12-18-15-9-4-10-16-18/h1-16H/b2-1+,11-5+,12-6+
    • Chiave InChI: BOBLSBAZCVBABY-WPWUJOAOSA-N
    • Sorrisi: C1(/C=C/C=C/C=C/C2C=CC=CC=2)C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 352.16752
  • Massa monoisotopica: 232.125200510g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 4
  • Complessità: 253
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 3
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 6.1
  • Superficie polare topologica: 0Ų

Proprietà sperimentali

  • PSA: 36.92
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